Methyl 6-Oxo-1-phenyl-1,6-dihydropyridine-3-carboxylate
Overview
Description
Methyl 6-Oxo-1-phenyl-1,6-dihydropyridine-3-carboxylate, also known as this compound, is a useful research compound. Its molecular formula is C13H11NO3 and its molecular weight is 229.23 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Disperse Dyes : Methyl-4,6-dihydroxy-2-oxo-1-phenyl-5-arylazopyridine-3-carboxylate derivatives are used to synthesize new disperse dyes. These dyes demonstrate promising color fastness and DPPH free radical scavenging activity (Parveen et al., 2007).
Drug Precursors and Ligands : The derivatives of 2-oxo-1,2-dihydropyridine-3-carboxylic acid, synthesized using Meldrum's acid and active methylene nitriles, are useful as drug precursors or perspective ligands (Dotsenko et al., 2019).
Antimicrobial and Antifungal Agents : Novel 6-oxo-pyridine-3-carboxamide derivatives exhibit broad-spectrum antibacterial activity and are comparable to Amphotericin B against Aspergillus fumigatus (El-Sehrawi et al., 2015).
Synthesis of Antihypertensive Agents : The 1,4-dihydropyridines, derived from compounds like Methyl 6-Oxo-1-phenyl-1,6-dihydropyridine-3-carboxylate, are effective as antihypertensive agents and coronary vessel dilators (Abernathy, 1978).
Synthesis of Novel Chemical Structures : Methods have been developed for synthesizing diverse structures like 4-oxo-1,4-dihydropyridine-3-carboxylates and other derivatives, useful in various chemical applications (Zanakhov et al., 2022).
Labeling for Drug Studies : Carbon-13 and carbon-14 labeled drug candidates for type-2 diabetes have been prepared using these compounds for further studies in drug metabolism, pharmacokinetics, and bioanalytical studies (Latli et al., 2017).
Enzyme-Catalyzed Reactions : Candida rugosa lipase has been used to catalyze hydrolysis of derivatives of these compounds, showing high enantioselectivity (Sobolev et al., 2002).
Safety and Hazards
Mechanism of Action
Mode of Action
It is known that the compound interacts with its targets, leading to changes in cellular processes . More detailed studies are required to elucidate the precise interactions and resulting changes.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Methyl 6-Oxo-1-phenyl-1,6-dihydropyridine-3-carboxylate . .
Properties
IUPAC Name |
methyl 6-oxo-1-phenylpyridine-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO3/c1-17-13(16)10-7-8-12(15)14(9-10)11-5-3-2-4-6-11/h2-9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJBSPLUQQNNULO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN(C(=O)C=C1)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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